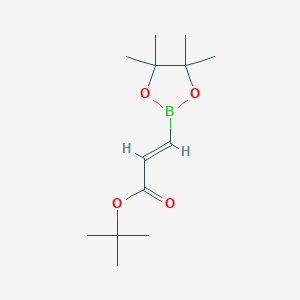

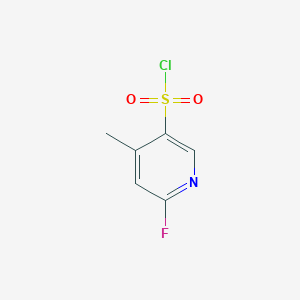

![molecular formula C10H18ClNO2 B6604246 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2741515-57-9](/img/structure/B6604246.png)

1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

ASDH can be synthesized via the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.Molecular Structure Analysis

ASDH has a molecular weight of 223.7 g/mol. The compound is optically active and exists as a single enantiomer.Chemical Reactions Analysis

ASDH exhibits various chemical reactions. For example, it can undergo N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation .Physical And Chemical Properties Analysis

ASDH is a stable, white to off-white crystalline powder. It has a melting point of 215-220°C. The compound is soluble in water and methanol and slightly soluble in ethanol and acetone.Aplicaciones Científicas De Investigación

Insecticides: Spirotetramat

Spirotetramat, a second-generation insecticide developed by Bayer CropScience, features a spirocyclic core similar to ASDH. It has demonstrated efficacy and safety for crops. Researchers continue to explore the structure-activity relationship of spirocyclic insecticides, aiming for improved pest control while minimizing environmental impact .

Other Spirocyclic Derivatives

Beyond the specific applications mentioned, ASDH derivatives may find use in diverse areas. Researchers investigate their potential as ligands in coordination chemistry, as chiral building blocks for asymmetric synthesis, and even in materials science (e.g., liquid crystals). The spirocyclic motif offers exciting opportunities for innovation.

Mecanismo De Acción

While the exact mechanism of action of ASDH is not fully understood, it has been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. It also exhibits anticancer activity in some cell lines.

Direcciones Futuras

Propiedades

IUPAC Name |

1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAXEOSORWPUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(CC2)C(=O)O)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)

![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)

![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)

![6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers](/img/structure/B6604215.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)

![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)

![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)